molecular formula C10H11BrO2 B1288658 3-(2-Bromophenyl)butanoic acid CAS No. 66192-08-3

3-(2-Bromophenyl)butanoic acid

Cat. No. B1288658
CAS RN: 66192-08-3
M. Wt: 243.1 g/mol
InChI Key: GOMRPAZFPUTDBB-UHFFFAOYSA-N
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Patent
US05594081

Procedure details

To a solution of ethyl 3-(2-bromophenyl)-3-methylpropionate (28.04 g, 109.1 mmole) in the mixture of ethanol (200 ml) and water (100 ml) was added potassium hydroxide (12.2 g, 218.2 mmole). The solution was heated under reflux for 5 hours, left standing overnight as it was, the solvent was removed to about half of its original amount, and dilute hydrochloric acid was added to the concentrate. To this mixture was added dichloromethane followed by an aqueous ammonium chloride solution, the layers were separated, and the organic layer was dried over magnesium sulfate. The solvent was removed by distillation under reduced pressure to give 3-(2-bromophenyl)-3-methylpropionic acid (27.97 g, quant.).
Name
ethyl 3-(2-bromophenyl)-3-methylpropionate
Quantity
28.04 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([CH3:15])[CH2:9][C:10]([O:12]CC)=[O:11].C(O)C.[OH-].[K+]>O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([CH3:15])[CH2:9][C:10]([OH:12])=[O:11] |f:2.3|

Inputs

Step One
Name
ethyl 3-(2-bromophenyl)-3-methylpropionate
Quantity
28.04 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(CC(=O)OCC)C
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12.2 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
the solvent was removed to about half of its original amount, and dilute hydrochloric acid
ADDITION
Type
ADDITION
Details
was added to the concentrate
ADDITION
Type
ADDITION
Details
To this mixture was added dichloromethane
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C(CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 27.97 g
YIELD: CALCULATEDPERCENTYIELD 105.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.